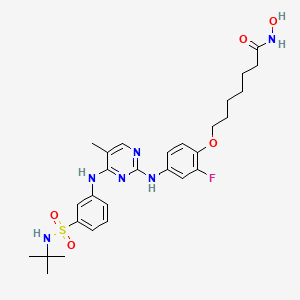

7-(4-((4-((3-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-5-methylpyrimidin-2-yl)amino)-2-fluorophenoxy)-N-hydroxyheptanamide

Description

Compound 30, identified by the PubMed ID 37057760, is a synthetic organic compound that functions as a dual inhibitor of Janus kinase 2 (JAK2) and histone deacetylases (HDACs) . This compound has shown promising in vitro and in vivo activities, making it a potential candidate for the treatment of both hematologic and solid cancers .

Properties

Molecular Formula |

C28H37FN6O5S |

|---|---|

Molecular Weight |

588.7 g/mol |

IUPAC Name |

7-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]-2-fluorophenoxy]-N-hydroxyheptanamide |

InChI |

InChI=1S/C28H37FN6O5S/c1-19-18-30-27(33-26(19)31-20-10-9-11-22(16-20)41(38,39)35-28(2,3)4)32-21-13-14-24(23(29)17-21)40-15-8-6-5-7-12-25(36)34-37/h9-11,13-14,16-18,35,37H,5-8,12,15H2,1-4H3,(H,34,36)(H2,30,31,32,33) |

InChI Key |

XQYXAGOVMRYFIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC(=C(C=C3)OCCCCCCC(=O)NO)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of compound 30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically outlined in specialized chemical literature and patents . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Compound 30 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 30 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of JAK2 and HDACs . In biology and medicine, it has shown potential in treating hematologic and solid cancers by inhibiting key pathways involved in cancer cell proliferation and survival . Additionally, it is being explored for its potential use in other diseases where JAK2 and HDACs play a critical role .

Mechanism of Action

The mechanism of action of compound 30 involves the inhibition of JAK2 and HDACs . By inhibiting JAK2, it interferes with the signaling pathways that promote cancer cell growth and survival. The inhibition of HDACs leads to changes in gene expression that can induce cancer cell death . These combined effects make compound 30 a potent anti-cancer agent.

Comparison with Similar Compounds

Compound 30 is unique in its dual inhibition of JAK2 and HDACs . Similar compounds include other JAK2 inhibitors and HDAC inhibitors, but compound 30’s ability to target both pathways simultaneously sets it apart . This dual inhibition may provide a more effective treatment option for certain cancers compared to compounds that target only one pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.